molecular formula C14H8Cl2F3NO B271549 2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

Katalognummer B271549
Molekulargewicht: 334.1 g/mol
InChI-Schlüssel: YXSVPSCJDURBKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy sensor that regulates cellular metabolism and plays a critical role in maintaining energy homeostasis. A-769662 has gained significant attention in the scientific community for its potential therapeutic applications in the treatment of metabolic diseases such as diabetes, obesity, and cancer.

Wirkmechanismus

A-769662 activates 2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide by binding to the γ-subunit of the enzyme, leading to conformational changes that allow for increased phosphorylation of the α-subunit. This activation leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of fatty acid synthesis and protein synthesis. The activation of 2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide by A-769662 has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
A-769662 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that A-769662 can increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity. Additionally, A-769662 has been shown to induce apoptosis in cancer cells by inhibiting the mTOR pathway. These findings suggest that A-769662 could have potential therapeutic applications in the treatment of metabolic diseases and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of A-769662 is its ability to activate 2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide in a dose-dependent manner, allowing for precise control of the level of activation. Additionally, A-769662 has been shown to have low toxicity in vitro and in vivo, making it a safe and effective tool for studying the role of 2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide in cellular metabolism. However, one limitation of A-769662 is its relatively high cost, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on A-769662. One area of interest is the development of novel analogs of A-769662 with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to fully elucidate the mechanisms of action of A-769662 in various cell types and disease states. Finally, clinical trials are needed to determine the safety and efficacy of A-769662 as a therapeutic agent for the treatment of metabolic diseases and cancer.

Synthesemethoden

A-769662 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline to form 2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

A-769662 has been extensively studied for its potential therapeutic applications in various metabolic diseases. Studies have shown that A-769662 can activate 2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide in a dose-dependent manner and improve glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity. Additionally, A-769662 has been shown to induce apoptosis in cancer cells by inhibiting the mTOR pathway. These findings suggest that A-769662 could be a potential therapeutic agent for the treatment of metabolic diseases and cancer.

Eigenschaften

Produktname

2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

Molekularformel

C14H8Cl2F3NO

Molekulargewicht

334.1 g/mol

IUPAC-Name

2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8Cl2F3NO/c15-9-4-5-11(12(16)7-9)13(21)20-10-3-1-2-8(6-10)14(17,18)19/h1-7H,(H,20,21)

InChI-Schlüssel

YXSVPSCJDURBKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.